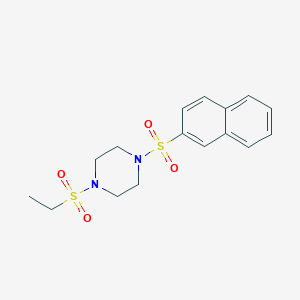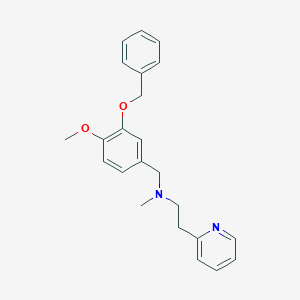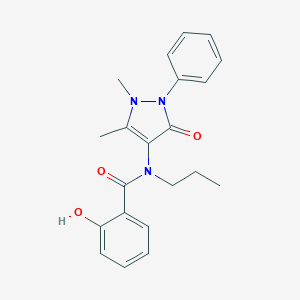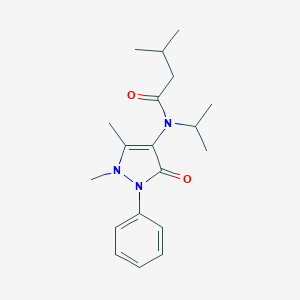
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine, also known as CBMP, is a chemical compound that belongs to the class of piperidine derivatives. CBMP has been studied extensively for its potential use in various scientific research applications.
Mechanism of Action
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The activation of sigma-1 receptors by this compound leads to the inhibition of voltage-gated calcium channels and the activation of various intracellular signaling pathways. The modulation of these cellular processes by this compound leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and pain perception. This compound has also been shown to have anti-inflammatory effects and can modulate the immune system.
Advantages and Limitations for Lab Experiments
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its well-established synthesis method. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic effects of this compound in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity for sigma-1 receptors and its potential therapeutic effects make it a promising compound for future research. However, further studies are needed to investigate its potential toxicity and long-term effects.
Synthesis Methods
The synthesis of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been well-established and is reproducible.
Scientific Research Applications
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been studied for its potential use as a ligand for various receptors, including dopamine receptors and sigma-1 receptors. Studies have shown that this compound has a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, learning, and memory. This compound has also been studied for its potential use in the treatment of various diseases such as depression, anxiety, and neuropathic pain.
properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
InChI Key |
ZKRZODUALCDBEY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

